4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2ClF3N3 It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and a carbonitrile group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Types of Reactions:
Substitution Reactions: The chloro group at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles, forming imine or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.
Major Products Formed:
- Substitution reactions yield various substituted pyrimidine derivatives.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively.
- Addition reactions result in the formation of imine or amine derivatives.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the inhibition of their activity. This inhibition can result in various biological effects, such as antimicrobial or anticancer activity. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
4-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with the carbonitrile group at a different position.
6-Chloro-4-(trifluoromethyl)pyrimidine: Another isomer with the chloro and trifluoromethyl groups swapped.
4-Chloro-6-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness: 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and binding affinity to biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
1402551-79-4 |
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Molecular Formula |
C6HClF3N3 |
Molecular Weight |
207.54 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-3(1-11)4(6(8,9)10)12-2-13-5/h2H |
InChI Key |
LXGQZMMZAZXVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)C(F)(F)F |
Origin of Product |
United States |
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